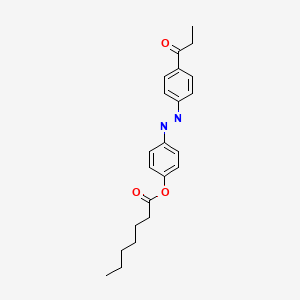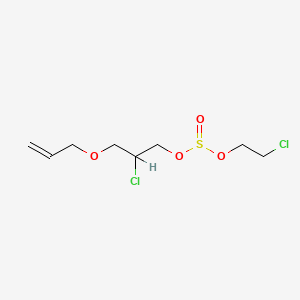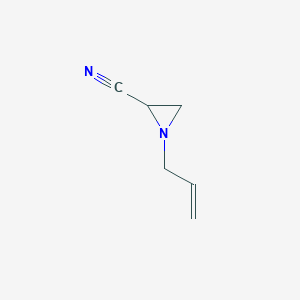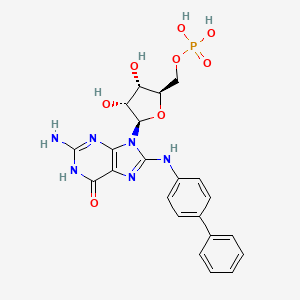![molecular formula C25H27NO5 B14441320 N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 76306-56-4](/img/structure/B14441320.png)
N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound known for its unique chemical structure and properties This compound features a benzamide core with two 3,4-dimethoxyphenyl groups attached to an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the reaction of 3,4-dimethoxyphenethylamine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3,4-dimethoxyphenethylamine and the carbonyl group of benzoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group of the benzamide to an amine, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N,N’-Bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide
- 4-(tert-butyl)-N-(3,4-dimethoxyphenethyl)benzamide
Comparison: N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of two 3,4-dimethoxyphenyl groups. This structural feature imparts distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for targeted research and applications.
Propiedades
Número CAS |
76306-56-4 |
|---|---|
Fórmula molecular |
C25H27NO5 |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
N-[1,2-bis(3,4-dimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C25H27NO5/c1-28-21-12-10-17(15-23(21)30-3)14-20(26-25(27)18-8-6-5-7-9-18)19-11-13-22(29-2)24(16-19)31-4/h5-13,15-16,20H,14H2,1-4H3,(H,26,27) |
Clave InChI |
VDCJPLUTASUKSO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)










![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)

